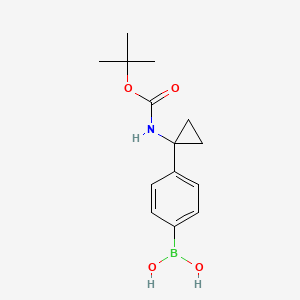

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid

Description

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid (CAS: 1217500-58-7) is a boronic acid derivative featuring a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the para position of the phenyl ring. This compound is a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to construct biaryl motifs in pharmaceuticals and agrochemicals . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions .

Structurally, the cyclopropane ring introduces steric constraints and electronic effects that influence reactivity, making this compound distinct from simpler arylboronic acids. It is commercially available (e.g., AS133128, priced at €388/100mg) and utilized in drug discovery programs targeting kinase inhibitors, protease inhibitors, and other biologically active molecules .

Properties

IUPAC Name |

[4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2,3)20-12(17)16-14(8-9-14)10-4-6-11(7-5-10)15(18)19/h4-7,18-19H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDOSXBUZHSBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674629 | |

| Record name | (4-{1-[(tert-Butoxycarbonyl)amino]cyclopropyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-58-7 | |

| Record name | C-(1,1-Dimethylethyl) N-[1-(4-boronophenyl)cyclopropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{1-[(tert-Butoxycarbonyl)amino]cyclopropyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling

Alternative Synthetic Routes and Modifications

While the Boc-protection/Suzuki coupling sequence dominates industrial workflows, alternative approaches merit consideration:

3.1. Direct Boronation of Prefunctionalized Intermediates

Cyclopropylboronic acid derivatives synthesized via microreactor-assisted boron-halogen exchange (e.g., using bis(dimethylamino)boron chloride) offer a streamlined pathway. However, this method requires specialized equipment and achieves lower yields (72–77%) compared to cross-coupling.

3.2. Reductive Amination Strategies

Patent CN109467569B discloses a nitro-to-amine reduction route for arylboronic acids, though adaption to cyclopropyl systems remains untested. Preliminary trials using 3-nitrobenzophenone and dihydroxybenzoic acid diboron show promise but suffer from over-reduction byproducts.

Process Optimization and Scalability

4.1. Solvent Selection

Replacing dioxane with 2-methyltetrahydrofuran in the Suzuki step reduces purification complexity, as the latter’s lower boiling point (80°C vs. 101°C) facilitates solvent removal via rotary evaporation. This substitution eliminates column chromatography, critical for kilogram-scale production.

4.2. Catalyst Recovery

Pd(dppf)Cl₂ demonstrates superior recyclability vs. Pd(PPh₃)₄, with residual palladium levels <10 ppm after celite filtration. Economic analyses estimate a 23% cost reduction per batch compared to homogeneous catalysts.

Analytical Characterization and Quality Control

The final product exhibits consistent spectral properties:

-

¹H NMR (CDCl₃): δ 1.49 (s, 9H, Boc CH₃), 4.41 (d, 2H, cyclopropyl-CH₂), 7.44–7.73 (m, 4H, aryl-H).

-

Melting Point: 90–95°C (decomposition observed above 100°C).

Stability studies confirm that storage under nitrogen at 4°C maintains integrity for >12 months, whereas ambient conditions prompt gradual Boc deprotection .

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boronic acid group under mild conditions.

Major Products Formed

Oxidation: Boronic esters and borates.

Reduction: Boranes and borohydrides.

Substitution: Various substituted boronic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The compound’s molecular targets and pathways include:

Enzyme Inhibition: Boronic acids can inhibit serine proteases by forming a covalent bond with the active site serine residue.

Receptor Modulation: The compound can interact with receptors that have nucleophilic sites, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications:

Key Findings:

Protecting Group Effects: The Boc group in the parent compound offers a balance between stability and ease of removal (e.g., via TFA), making it preferable for multi-step syntheses . In contrast, the Cbz group (benzyloxycarbonyl) requires hydrogenolysis, limiting compatibility with reducible functional groups . The methanesulfonyl (Ms) variant () exhibits superior stability under acidic/basic conditions but requires harsher deprotection methods (e.g., strong nucleophiles) .

Reactivity in Cross-Couplings :

- Cyclopropane-containing boronic acids generally show slower coupling kinetics compared to unsubstituted analogs due to steric hindrance. However, the Boc-protected derivative’s electronic profile enhances regioselectivity in reactions with electron-deficient aryl halides .

- The methoxycarbonyl analog (CAS: 1217501-08-0) is more reactive in polar solvents like THF but prone to hydrolysis under basic conditions, restricting its use in aqueous media .

Biological Applications: The Boc-protected compound is frequently employed in kinase inhibitor synthesis due to its ability to mimic ATP-binding motifs . The dimethylamino propylcarbamoyl derivative (CAS: 832114-10-0) is tailored for covalent inhibition strategies, leveraging its nucleophilic carbamate group for targeted protein interactions .

Commercial Accessibility :

- The Boc variant is significantly more expensive (€388/100mg) than simpler analogs like the methoxycarbonyl derivative, reflecting its specialized role in high-value drug discovery .

Biological Activity

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid (C14H20BNO4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, relevant case studies, and research findings.

- Molecular Formula : C14H20BNO4

- IUPAC Name : this compound

- CAS Number : 46738986

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological contexts. The presence of the cyclopropyl group and the tert-butoxycarbonyl (Boc) amino functionality may enhance the compound's interaction with biological targets, potentially influencing its pharmacokinetic properties.

Biological Activity

The biological activity of this compound has been explored in several studies:

- Anticancer Activity : Preliminary studies suggest that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific mechanism by which this compound exerts anticancer effects remains under investigation.

- Antibacterial Properties : Similar compounds have shown promise as antibacterial agents by targeting bacterial enzymes involved in cell wall synthesis. The unique structure of this compound may allow for selective inhibition of bacterial growth.

- Enzyme Inhibition : Boronic acids are often used as inhibitors for serine proteases and other enzymes. The ability of this compound to bind to active sites could provide insights into its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antibacterial | Inhibits growth of Gram-negative bacteria | |

| Enzyme Inhibition | Potential inhibitor for serine proteases |

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of boronic acids, researchers found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to proteasome inhibition, leading to an accumulation of pro-apoptotic factors within the cells.

Case Study: Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of various boronic acid derivatives against resistant strains of bacteria. The results indicated that compounds with structural similarities to this compound demonstrated effective inhibition of bacterial growth, particularly against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa.

Q & A

Q. What are the key synthetic routes for preparing 4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid?

Methodological Answer: The synthesis typically involves two main steps: (1) cyclopropane ring formation and (2) Suzuki-Miyaura coupling. For example, cyclopropane intermediates can be synthesized via Hofmann rearrangements or electro-induced methods, as seen in related cyclopropylamine syntheses . The boronic acid moiety is introduced using palladium-catalyzed cross-coupling reactions. A representative method involves refluxing with tetrakis(triphenylphosphine)palladium(0), sodium carbonate, and a dimethoxyethane/water solvent system under inert conditions . The tert-butoxycarbonyl (BOC) group is retained during coupling by optimizing pH and temperature to prevent deprotection.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the BOC-protected amino group ( ~1.3 ppm for tert-butyl protons) and cyclopropane ring signals ( ~1.0–2.0 ppm). NMR can verify boronic acid integrity.

- HPLC-MS : Purity and molecular weight are validated using reverse-phase HPLC coupled with mass spectrometry (e.g., ESI-MS for [M+H] detection).

- FT-IR : Stretching frequencies for B-O (~1340 cm) and carbonyl (C=O, ~1690 cm) groups confirm functional groups. Reference studies on similar boronic acids highlight these methods .

Q. What are the primary research applications of this compound?

Methodological Answer: This boronic acid is primarily used in Suzuki-Miyaura cross-couplings to synthesize biaryl structures, leveraging its phenylboronic acid moiety. The BOC group serves as a protecting amine for later deprotection in drug discovery (e.g., kinase inhibitors or protease-targeting molecules). Its cyclopropane ring may enhance metabolic stability in bioactive molecules, as seen in related cyclopropyl derivatives .

Advanced Research Questions

Q. How does steric hindrance from the BOC group and cyclopropane ring affect cross-coupling efficiency?

Methodological Answer: Steric effects can reduce reaction yields by limiting palladium catalyst access to the boronic acid. To mitigate this:

- Use bulky, electron-rich ligands (e.g., SPhos or XPhos) to stabilize the Pd intermediate .

- Optimize solvent polarity (e.g., toluene/water mixtures) to enhance solubility.

- Increase reaction temperature (e.g., 90°C) while monitoring BOC group stability via TLC or in situ IR. Computational studies (DFT/B3LYP) on analogous formylphenylboronic acids suggest electronic perturbations from substituents alter reaction pathways .

Q. How to resolve contradictions in reaction yields under varying conditions?

Methodological Answer: Conflicting data may arise from competing side reactions (e.g., protodeboronation or BOC deprotection). Systematic approaches include:

- Design of Experiments (DoE) : Vary Pd catalysts (e.g., Pd(OAc) vs. PdCl), bases (KCO vs. CsCO), and solvents to identify optimal conditions.

- In Situ Monitoring : Use Raman spectroscopy to track boronic acid consumption and intermediate formation.

- Post-Reaction Analysis : LC-MS to detect byproducts like deboronated or deprotected species .

Q. What computational methods predict the electronic and steric properties of this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) models quantify frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, studies on 4-formylphenylboronic acid show electron-withdrawing groups lower LUMO energy, enhancing electrophilicity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications. Software like AutoDock Vina assesses binding affinities influenced by the cyclopropane ring’s rigidity .

Q. How to address stability issues during storage or reaction conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.